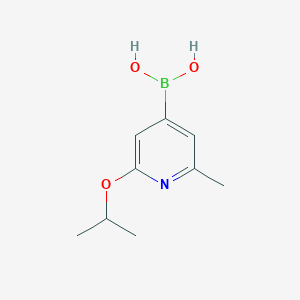

(2-Isopropoxy-6-methylpyridin-4-yl)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2-methyl-6-propan-2-yloxypyridin-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-6(2)14-9-5-8(10(12)13)4-7(3)11-9/h4-6,12-13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJDJTCEYMABBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)OC(C)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxy-6-methylpyridin-4-yl)boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Substitution Reactions: The introduction of the isopropoxy and methyl groups can be achieved through substitution reactions. For example, the isopropoxy group can be introduced via an alkylation reaction using isopropyl alcohol and a suitable base.

Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through a borylation reaction, such as the Miyaura borylation, which involves the reaction of the pyridine derivative with a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Isopropoxy-6-methylpyridin-4-yl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

Oxidation: Formation of alcohols or ketones.

Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Isopropoxy-6-methylpyridin-4-yl)boronic acid has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

Biology: Potential use in the development of boron-containing drugs or as a probe for studying biological systems.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Used in the synthesis of advanced materials, such as polymers and electronic materials.

Wirkmechanismus

The mechanism of action of (2-Isopropoxy-6-methylpyridin-4-yl)boronic acid depends on its application. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. In biological systems, the boronic acid group can interact with diols or other nucleophiles, forming reversible covalent bonds that can be exploited for drug design or molecular recognition.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Positional isomerism (e.g., boronic acid at position 3 vs. 4) significantly impacts reactivity and target binding. For instance, boronic acids at position 4 may exhibit enhanced steric accessibility for diol complexation compared to position 3 derivatives .

2.2. Physicochemical Properties: pKa and Solubility

- pKa: Boronic acid pKa governs ionization under physiological conditions. The target compound’s pKa is influenced by electron-withdrawing/donating substituents. For example, fluoro-substituted boronic acids exhibit pKa modulation via through-space electronic effects, a phenomenon likely applicable to the isopropoxy and methyl groups in the target compound . Comparison: Derivatives like 3-AcPBA and 4-MCPBA have pKa > 8.5, limiting their utility at physiological pH (7.4). The target compound’s pKa (unreported) may be optimized for biological applications if lower than 8.5 .

- Solubility : The isopropoxy group enhances lipophilicity but may reduce aqueous solubility. Analogues like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid precipitated in cell culture media, highlighting solubility challenges for similarly substituted compounds .

2.4. Binding Affinity and Molecular Recognition

- Diol Complexation : Boronic acids form reversible complexes with diols (e.g., sugars), but borinic acids (R₁R₂B(OH)) exhibit ~10x higher association constants due to reduced steric hindrance and enhanced Lewis acidity. The target compound’s bulky isopropoxy group may limit diol binding compared to simpler arylboronic acids .

- SARS-CoV-2 Protease Binding : β-amido boronic acids (e.g., 3d) showed binding at 5–20 µM, while pinacol-protected analogues (3d-pin) failed to bind, underscoring the necessity of free boronic acid groups. The target compound’s accessibility for covalent interactions remains untested .

Biologische Aktivität

(2-Isopropoxy-6-methylpyridin-4-yl)boronic acid, with the chemical formula CHBNO, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 183.02 g/mol

- CAS Number : 2377608-90-5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in critical biochemical pathways. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can influence the activity of proteins and enzymes.

- Enzyme Inhibition : This compound may act as an inhibitor for certain enzymes, particularly those involved in cancer pathways. For example, boronic acids have been shown to inhibit proteasome activity, which is crucial for regulating protein degradation in cells, thereby affecting cancer cell survival and proliferation .

- Anticancer Activity : Research indicates that boronic acid derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia cells .

Table 1: Summary of Biological Activities

Case Studies

-

Cytotoxicity in Cancer Cells :

A study focused on boronic acid derivatives reported that certain compounds exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-468), with IC values as low as 3.43 µmol/L. This suggests that this compound may share similar properties, warranting further investigation into its potential as an anticancer agent . -

Mechanistic Insights :

Another study highlighted the ability of boronic acids to induce reactive oxygen species (ROS) generation in cancer cells, leading to increased susceptibility to oxidative stress and subsequent cell death. This mechanism could be a vital pathway through which this compound exerts its effects.

Research Applications

The compound is being explored for various applications in drug discovery and development:

- Cancer Therapy : Due to its potential to inhibit key enzymes and induce apoptosis, it could serve as a lead compound for developing new anticancer therapies.

- Biochemical Research : Its unique structure allows it to be utilized in studying enzyme mechanisms and interactions within biological systems.

Q & A

Q. Methodological Answer

- Step 1 : Dissolve the boronic acid (6 mg) in 0.7 mL DMSO- (dried over 4 Å molecular sieves).

- Step 2 : Acquire NMR spectra to measure hydroxyl proton shifts (ArB(OH)).

- Step 3 : Plot these shifts against known pKa values of reference boronic acids to establish a linear fit (e.g., δ[] = -0.208 [pKa] + 9.7969).

- Step 4 : Use the equation to estimate pKa for unstable analogs, such as this compound, to predict reactivity under varying pH .

What are the most common reaction pathways for this compound in carbon-carbon bond formation?

Basic Research Question

This compound participates in Suzuki-Miyaura cross-coupling reactions, leveraging its boronic acid moiety to form biaryl or heteroaryl structures. The pyridine substituents influence regioselectivity and reaction efficiency.

Q. Methodological Answer

- Reagents : Pd catalysts (e.g., Pd(PPh)), aryl halides, and bases (e.g., KCO).

- Conditions : Solvents like THF or DME at 80–100°C under inert atmosphere.

- Optimization : Vary ligands (e.g., SPhos, Xantphos) to enhance yield. For example, mixed-variable experimental design (e.g., 3,696 combinations of aryl halides, bases, and solvents) can identify optimal conditions .

How do kinetic parameters influence the binding of this compound to diols in aqueous solutions?

Advanced Research Question

Kinetic studies using stopped-flow fluorescence reveal that boronic acid-diol binding reaches equilibrium within seconds. The "on" rate () is the primary determinant of binding affinity, following the trend: D-fructose > D-tagatose > D-mannose > D-glucose .

Q. Methodological Answer

- Technique : Stopped-flow fluorescence with 4-isoquinolinylboronic acid analogs.

- Protocol : Mix boronic acid (10 mM) and sugar (50 mM) in phosphate buffer (pH 7.4) at 25°C.

- Data Analysis : Fit fluorescence quenching curves to pseudo-first-order kinetics to derive and .

How do non-specific secondary interactions affect the selectivity of boronic acid-glycoprotein binding?

Advanced Research Question

Non-specific interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity. For example, RNAse B binds more strongly to boronic acid surfaces than non-glycosylated RNAse A due to glycan-specific interactions.

Q. Methodological Answer

- Surface Plasmon Resonance (SPR) : Immobilize boronic acid derivatives (e.g., AECPBA) on carboxymethyl dextran-coated gold chips.

- Buffer Optimization : Use high-pH borate buffers (pH 8.5–9.0) to minimize non-specific binding.

- Validation : Compare binding affinities of glycoproteins (e.g., avidin) vs. non-glycosylated analogs .

What challenges arise in MALDI-MS analysis of peptide boronic acids, and how can they be mitigated?

Advanced Research Question

Boronic acids undergo dehydration/trimerization to boroxines, complicating mass spectral interpretation.

Q. Methodological Answer

- Derivatization : Convert boronic acids to pinacol esters using 2,5-dihydroxybenzoic acid (DHB) as an in-situ derivatizing agent.

- Protocol : Mix peptide boronic acid with DHB matrix (20 mg/mL in MeCN/HO).

- MALDI-MS/MS : Use collision-induced dissociation (CID) to sequence branched peptides with ≤5 boronic acid groups .

How does pH influence the stability and reactivity of this compound?

Basic Research Question

Protodeborylation occurs rapidly under acidic conditions. Stability at physiological pH (7.4) is critical for biological applications.

Q. Methodological Answer

- NMR Titration : Monitor chemical shifts across pH 2–10. Boronic acids with pKa ~3.5 (e.g., pentafluorophenyl analogs) show instability in phosphate buffers .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition onset at 200–600°C) to predict handling conditions .

What experimental design strategies optimize Suzuki-Miyaura coupling for pyridinylboronic acids?

Advanced Research Question

Mixed-variable optimization (e.g., 4 aryl halides, 3 boronic acids, 7 bases, 11 ligands, 4 solvents) reduces trial-and-error.

Q. Methodological Answer

- Surrogate Modeling : Use Pareto-Weighted Active Learning (PWAS) to prioritize high-yield conditions.

- Case Study : Optimal combinations (e.g., Pd(OAc)/SPhos in THF with KPO) achieve >90% yield .

What structural features enhance the thermal stability of boronic acids?

Advanced Research Question

Pyrene-1-boronic acid exhibits exceptional stability (up to 600°C) due to aromatic conjugation.

Q. Methodological Answer

- TGA Analysis : Heat samples at 10°C/min under N.

- Structure-Stability Correlation : Electron-withdrawing groups (e.g., CF) reduce stability, while extended π-systems enhance it .

What are the emerging pharmaceutical applications of pyridinylboronic acids?

Basic Research Question

These compounds are explored as proteasome inhibitors, antiviral agents, and glycoprotein-targeting therapeutics.

Q. Methodological Answer

- Anticancer Screening : Test glioblastoma cells (IC assays) using boronic acid-arylidene heterocycles synthesized via one-step protocols .

How do boronic acids inhibit cancer-related pathways at the molecular level?

Advanced Research Question

Mechanisms include proteasome inhibition (e.g., bortezomib analogs) and interference with glycoprotein-mediated signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.